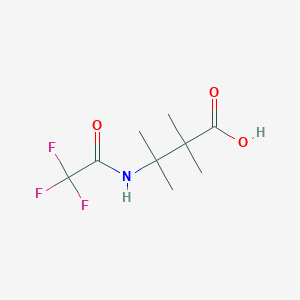

2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid

Description

2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid is a fluorinated carboxylic acid derivative characterized by a trifluoroacetamido group and three methyl substituents on the butanoic acid backbone. These compounds are typically employed as intermediates in pharmaceutical synthesis, leveraging the trifluoroacetamido group’s metabolic stability and electron-withdrawing properties .

Properties

Molecular Formula |

C9H14F3NO3 |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

2,2,3-trimethyl-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

InChI |

InChI=1S/C9H14F3NO3/c1-7(2,6(15)16)8(3,4)13-5(14)9(10,11)12/h1-4H3,(H,13,14)(H,15,16) |

InChI Key |

IBKYGQZZZKLPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)C(C)(C)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3-trimethylbutanoic acid and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the compound, making it suitable for various applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the trifluoroacetamido group may be oxidized to form different derivatives.

Reduction: Reduction reactions can also occur, leading to the formation of reduced forms of the compound.

Substitution: The trifluoroacetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,3-Dimethyl-2-(2,2,2-Trifluoroacetamido)Butanoic Acid (CAS 21735-55-7)

- Structural Differences : The methyl groups are positioned at carbons 3 and 3 (vs. 2,2,3 in the target compound), and the trifluoroacetamido group is attached to carbon 2.

- Physicochemical Properties: Increased steric hindrance due to adjacent methyl groups may reduce solubility in polar solvents compared to the target compound. Chiral (S)-enantiomer (CAS 666832-71-9) is noted for its use as a pharmaceutical impurity (PF-07321332 impurity 70), highlighting its relevance in drug quality control .

- Applications : Primarily used in peptide synthesis and as a chiral building block for bioactive molecules .

4-(2,2,2-Trifluoroacetamido)Butanoic Acid (Ref: 10-F210366)

- Structural Differences : The trifluoroacetamido group is located at carbon 4, and the molecule lacks methyl substituents.

- Physicochemical Properties :

- Higher aqueous solubility due to the absence of methyl groups and a terminal carboxylic acid.

- Reduced steric hindrance may enhance reactivity in nucleophilic acyl substitution reactions.

- Applications : Used as a precursor for fluorinated polymers and specialty chemicals .

2-(Trifluoroacetamido)Butanedioic Acid (CAS 200876-77-3)

- Structural Differences : Features a dicarboxylic acid backbone (butanedioic acid) with the trifluoroacetamido group at carbon 2.

- Physicochemical Properties: Dual carboxylic acid groups increase polarity and water solubility compared to mono-acid analogs. Molecular weight: 229.11 g/mol (C₆H₆F₃NO₅) .

- Applications: Potential use in metal-chelating agents or as a linker in bifunctional drug conjugates .

Trifluoroacetamido-Substituted Alkenoic Acids (Example 157, Patent)

- Structural Differences : Contains a conjugated double bond (but-3-en-2-yloxy backbone) and additional substituents (e.g., fluorine, chlorine).

- Enhanced electrophilicity due to electron-withdrawing substituents .

- Applications : Patented as intermediates in kinase inhibitor development .

Data Table: Key Comparisons

Research Findings and Trends

- Steric vs. Electronic Effects: Methyl groups in 3,3-dimethyl-2-TFA butanoic acid increase steric bulk, limiting enzymatic degradation, whereas trifluoroacetamido groups enhance electronic withdrawal, stabilizing intermediates in acidic conditions .

- Solubility Trade-offs: Linear analogs like 4-TFA butanoic acid exhibit better aqueous solubility, making them preferable for liquid-phase reactions, while branched analogs are favored in solid-phase synthesis .

- Pharmaceutical Relevance: The (S)-enantiomer of 3,3-dimethyl-2-TFA butanoic acid is critical in antiviral drug synthesis, underscoring the importance of stereochemistry in bioactivity .

Biological Activity

2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 1490961-27-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its activity in various biological contexts.

- Molecular Formula : C₈H₁₂F₃NO₃

- Molecular Weight : 241.21 g/mol

- Structure : The compound features a trifluoroacetamido group which is known to influence its biological interactions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity and may influence the compound's ability to penetrate cell membranes.

Antimicrobial Activity

Research indicates that compounds with trifluoroacetyl groups often exhibit antimicrobial properties. A study demonstrated that similar compounds inhibit the growth of various bacterial strains by disrupting their cellular processes.

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Trifluoroacetamido derivative | E. coli | 15 |

| Trifluoroacetamido derivative | S. aureus | 12 |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that this compound exhibits dose-dependent toxicity. The following table summarizes findings from a cytotoxicity assay:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Study on Anticancer Activity

A recent study investigated the anticancer potential of similar compounds in vitro against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM.

In Vivo Studies

In vivo studies on animal models have shown promising results regarding the anti-inflammatory effects of derivatives of this compound. Mice treated with the compound exhibited reduced edema and lower levels of pro-inflammatory cytokines compared to control groups.

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Models :

- Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing; plasma analysis via LC-MS/MS).

- Toxicity : 14-day repeat-dose study in mice (NOAEL = 100 mg/kg/day) .

Data Contradiction Analysis

- Example : Conflicting reports on metabolic stability (e.g., t = 2.5 vs. 4.5 hrs).

- Root Cause : Differences in cytochrome P450 isoforms across species (human vs. rodent liver microsomes).

- Resolution : Use species-matched microsomes and validate with humanized mouse models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.